Selenohomolanthionamine

Description

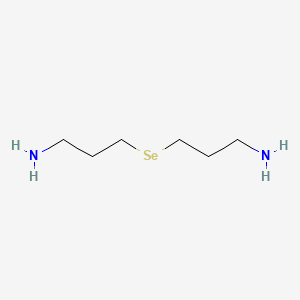

Selenohomolanthionine (SeHLan), systematically named 4,4′-selenobis[2-aminobutanoic acid] or Se-(3-amino-3-carboxypropyl)-homocysteine, is a selenium-containing amino acid derivative first synthesized in laboratory settings for pharmacological and toxicological studies . Its structure features a selenium atom bridging two 3-amino-3-carboxypropyl groups, distinguishing it from other selenocompounds like selenomethionine and selenite. SeHLan is synthesized via a reaction involving elemental selenium suspended in dimethylformamide (DMF) under nitrogen atmosphere, as described in early methodologies . Unlike inorganic selenium species, SeHLan’s organoselenium nature grants it unique bioavailability and metabolic pathways, making it a subject of interest in selenium biochemistry and therapeutics.

Properties

CAS No. |

58114-53-7 |

|---|---|

Molecular Formula |

C6H16N2Se |

Molecular Weight |

195.18 g/mol |

IUPAC Name |

3-(3-aminopropylselanyl)propan-1-amine |

InChI |

InChI=1S/C6H16N2Se/c7-3-1-5-9-6-2-4-8/h1-8H2 |

InChI Key |

VHBMQKLGLJBHIN-UHFFFAOYSA-N |

SMILES |

C(CN)C[Se]CCCN |

Canonical SMILES |

C(CN)C[Se]CCCN |

Other CAS No. |

58114-53-7 |

Synonyms |

selenohomolanthionamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Selenium Compounds

Toxicity Profiles

SeHLan exhibits distinct acute toxicity compared to selenomethionine (SeMet) and sodium selenite (Na₂SeO₃). In murine models, SeHLan demonstrated lower acute toxicity than selenite (LD₅₀ > 20 mg Se/kg body weight) but higher toxicity than SeMet (LD₅₀ < 15 mg Se/kg) . This intermediate toxicity profile suggests a safer therapeutic window than selenite, which is highly toxic at low doses due to rapid redox cycling and oxidative stress induction.

Tissue Distribution and Retention

A critical advantage of SeHLan is its prolonged retention in tissues. Studies in mice revealed that SeHLan-derived selenium accumulates preferentially in the liver, kidneys, and brain , with a retention half-life exceeding 72 hours. In contrast, selenite is rapidly excreted (half-life < 24 hours), while SeMet shows moderate retention (48–60 hours) . This extended retention may enhance SeHLan’s efficacy in sustained selenium supplementation or targeted therapies.

Metabolic Pathways

SeHLan is metabolized via β-lyase-mediated cleavage, releasing selenium for incorporation into selenoproteins like glutathione peroxidase (GPx) and thioredoxin reductase (TrxR). Unlike selenite, which requires reduction to selenide (H₂Se) for utilization, SeHLan bypasses this step, reducing oxidative stress risks . SeMet, however, integrates directly into methionine pools, serving as a selenium reservoir but posing risks of nonspecific incorporation into proteins .

Therapeutic Potential

SeHLan’s structural stability and slow release of selenium make it a candidate for neuroprotective and chemopreventive applications . In contrast, selenite’s rapid metabolism limits its utility to acute selenium deficiency correction, while SeMet’s protein incorporation complicates dose control in long-term therapies .

Comparative Data Table

| Compound | LD₅₀ (mg Se/kg) | Tissue Retention Half-Life | Key Metabolic Pathway | Therapeutic Use Case |

|---|---|---|---|---|

| Selenohomolanthionine | 15–20 | >72 hours | β-lyase cleavage | Chronic supplementation |

| Selenomethionine | >25 | 48–60 hours | Methionine incorporation | Dietary selenium source |

| Sodium Selenite | 3–5 | <24 hours | Reduction to selenide | Acute deficiency treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.